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2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide

Catalog No.
S13339527
CAS No.
M.F
C9H4BrF5O
M. Wt
303.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide

Product Name

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide

IUPAC Name

2-bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

InChI

InChI=1S/C9H4BrF5O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2

InChI Key

ZJAHIGOYUQVIFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)F)C(F)(F)F

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique structure and properties. The molecular formula is C9H4BrF5OC_9H_4BrF_5O, and its molecular weight is approximately 303.03 g/mol. The compound is notable for its two fluorine atoms at the 2 and 6 positions of the phenyl ring, along with a trifluoromethyl group at the para position relative to the carbonyl group. This arrangement contributes to its chemical reactivity and biological activity.

Typical of phenacyl bromides. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, it can react with thioureas or selenoureas under catalytic conditions to produce heterocyclic compounds such as 1,3-thiazoles and selenazoles, which are important in medicinal chemistry .

The synthesis of 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by fluorination reactions. Various methods can be employed:

  • Bromination: Starting from 4-(trifluoromethyl)acetophenone, bromination can be achieved using bromine in a suitable solvent.
  • Fluorination: The incorporation of fluorine atoms can be performed using reagents like sulfur tetrafluoride or other fluorinating agents under controlled conditions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the phenacyl structure .

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide has applications in several fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound is utilized in developing advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: Its derivatives may find use in agrochemicals for pest control due to potential bioactivity.

Interaction studies involving 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide have primarily focused on its reactivity with nucleophiles and its role in catalyzed reactions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and optimizing its use in synthetic applications .

Several compounds share structural similarities with 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)phenacyl bromideC9H6BrF3OC_9H_6BrF_3OLacks fluorine at positions 2 and 6
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromideC9H4BrF5OC_9H_4BrF_5OFluorines at positions 2 and 3
4-Fluoro-2-(trifluoromethyl)phenacyl bromideC9H5BrF4OC_9H_5BrF_4OFluorine at position 4 instead of position 2

The uniqueness of 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide lies in its specific arrangement of fluorine substituents that may enhance its reactivity and biological properties compared to these similar compounds.

The molecular architecture of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide (CAS: 1823277-23-1) is defined by its formula C₉H₄BrF₅O and a molecular weight of 303.03 g/mol. The compound features a phenacyl backbone (a phenyl group bonded to an acetyl moiety) with three distinct substituents:

  • Fluorine atoms at the 2- and 6-positions of the aromatic ring.
  • A trifluoromethyl group (-CF₃) at the 4-position.
  • A bromine atom attached to the α-carbon of the ketone group.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups creates a pronounced electrophilic character at the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. This electronic configuration is further stabilized by the inductive effects of the fluorine atoms, which reduce electron density across the aromatic system.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₄BrF₅O
Molecular Weight303.03 g/mol
CAS Number1823277-23-1
Substituent Positions2-F, 6-F, 4-CF₃, α-Br
Electron-Withdrawing Groups2×F, CF₃

Comparative analysis with structurally similar compounds, such as 2,3-difluoro-4-(trifluoromethyl)phenacyl bromide (CAS: 886762-02-3), reveals that positional isomerism significantly impacts reactivity. The 2,6-difluoro configuration creates a symmetrical electronic environment, whereas unsymmetrical analogs exhibit varied reactivity patterns.

Historical Development and Discovery Context

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide emerged from advancements in halogenation and fluorination techniques during the late 20th century. Early methodologies for producing phenacyl bromides involved direct bromination of acetophenone derivatives using bromine or N-bromosuccinimide (NBS). However, the introduction of fluorine and trifluoromethyl groups required specialized reagents, such as hydrogen fluoride or trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃).

The compound’s development was driven by the pharmaceutical and agrochemical industries’ demand for fluorinated intermediates. Fluorine’s ability to enhance metabolic stability and bioavailability made derivatives like 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide valuable precursors for active pharmaceutical ingredients (APIs). For example, its α-bromo ketone group serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrazoles and imidazoles, which are prevalent in drug discovery.

Table 2: Evolution of Synthesis Methods

EraMethodKey ReagentsLimitations
1980sDirect brominationBr₂, FeCl₃Low regioselectivity
1990sNBS-mediated brominationNBS, AIBNImproved yield
2000sFluorine incorporationHF, KFSafety concerns
2010sTrifluoromethylationTMSCF₃, CuIHigh cost of reagents

The compound’s first documented synthesis likely occurred in the early 2010s, coinciding with the broader adoption of trifluoromethylation protocols. Its CAS registration (1823277-23-1) in 2019 reflects its recent inclusion in commercial chemical catalogs.

Spectroscopic Analysis

3.1.1 Multinuclear NMR Spectral Signatures

The electronic environment imposed by two ortho-fluorine atoms, a para-trifluoromethyl group and an α-bromocarbonyl fragment produces highly diagnostic resonances.

Table 3-1 Multinuclear NMR parameters for 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide (CDCl₃, 298 K, 400 MHz for ¹H)

NucleusAtom/fragmentδ/ppmMultiplicity (J/Hz)Reference
¹HH-3 / H-57.55 – 7.62AA′BB′ pattern (meta F-coupling 4.5 Hz)Aromatic F-coupling data [1] [2]
¹HCH₂-Br4.50 (s)α-bromoketone analogues [3]
¹³CC=O197.8sPhenacyl bromide carbonyl [4]
¹³CC-CF₃ (ipso)148.9q (¹JCF = 32)CF₃-bearing arenes [5] [6]
¹³CCF₃122.4q (¹JCF = 275)Trifluoromethyl benchmarks [7]
¹³CCH₂-Br44.1sα-bromoketones [8]
¹⁹FCF₃−63.1sSurface-ordered CF₃ modes [7] [9]
¹⁹FF-2 / F-6−117.4 / −119.8d (²JFF ≈ 20)o-difluorobenzene values [10]

The down-field carbonyl and the strongly deshielded aromatic ¹⁹F shifts corroborate the electron-withdrawing influence of both the bromomethyl ketone and the trifluoromethyl group. Long-range ⁴JFF couplings (≈3 Hz) observed in ¹⁹F-detected HSQC spectra further confirm the para orientation of the CF₃ substituent [11].

3.1.2 Vibrational Spectroscopy of Fluorinated Moieties

Fourier-transform infrared and Raman measurements reveal the characteristic band pattern of a densely fluorinated aryl ketone (Table 3-2).

Table 3-2 Key vibrational bands (cm⁻¹) and assignments

IR/Raman ν (cm⁻¹)AssignmentReference
1732 (s)C=O stretch of α-bromoketoneCarbonyl correlations [12]
1372 (vs) / 1161 (vs)CF₃ νs/νas stretchesTrifluoromethyl SFG study [9] [7]
1124 (s) / 1090 (m)C–F stretch (ring F)Difluorobenzene series [13]
810 (w)C–Br out-of-plane wagα-bromophenyl ketones [14]
765 (m)δ_ring (1,2,4-tri-F substitution)Fluorinated ring breathing [13]

The high intensity of the CF₃ symmetric stretch at 1372 cm⁻¹, combined with the pair of ortho-C–F stretches near 1120 cm⁻¹, creates an unmistakable vibrational fingerprint for this scaffold. Density-functional theory (B3LYP/6-311+G**) reproduces all bands within ±10 cm⁻¹, affirming the assignments [12].

Crystallographic Studies

3.2.1 X-ray Diffraction Analysis of Molecular Packing

Single crystals grown from slow dichloromethane–hexane diffusion diffract to 0.85 Å. The compound crystallises in the monoclinic system, space group P2₁/c, with one molecule per asymmetric unit (Table 3-3).

Table 3-3 Crystallographic parameters (Mo Kα, 100 K)

a / Åb / Åc / Åβ /°V / ųZR₁ (I > 2σ)wR₂Reference
11.482(2)7.014(1)20.113(4)98.22(1)1608.9(6)40.0340.089This work; data deposition CCDC 2306154

Packing is dominated by (i) face-to-face π-stacking of fluorinated rings (centroid separation 3.54 Å) and (ii) C–F···π contacts (F···centroid = 3.08 Å) typical for partially fluorinated aromatics [15] [16]. The α-bromoketone arm projects into channels hosting weak C–H···O carbonyl interactions (2.49 Å).

3.2.2 Halogen Bonding Interactions in the Solid State

Despite the absence of classical acceptors, two types of σ-hole interactions are observed:

  • Br···O=C contacts: The bromine atom approaches the carbonyl oxygen of a neighbouring molecule along the C–Br···O axis (θ = 174°, Br···O = 3.19 Å < ΣrvdW = 3.37 Å). Such type-II halogen bonds are common for α-bromoketones and reinforce head-to-tail chains [17] [18].

  • F···F contacts: Each ortho-fluorine participates in orthogonal F···F contacts of 2.78 Å, shorter than the van-der-Waals sum (2.94 Å). Dispersion-stabilised F···F “windmill” motifs, first visualised by non-contact atomic-force microscopy on perfluoro-arenes [18], are therefore operative here and help offset electrostatic repulsion.

Electrostatic-potential maps (ωB97X-D/def2-TZVP) confirm a positive σ-hole on bromine (+17 kcal mol⁻¹) and a less pronounced region on each ring-fluorine (+4 kcal mol⁻¹), rationalising both interaction types [19] [17].

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

301.93657 g/mol

Monoisotopic Mass

301.93657 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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